[(5-Fluorothiophen-2-YL)methyl](methyl)amine
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Overview
Description
(5-Fluorothiophen-2-YL)methylamine is an organic compound that features a thiophene ring substituted with a fluorine atom at the 5-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorothiophen-2-YL)methylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of (5-Fluorothiophen-2-YL)methylamine may involve continuous flow processes to optimize yield and purity. These processes often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Fluorothiophen-2-YL)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles (e.g., halides, alkoxides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Varied substituted thiophene derivatives
Scientific Research Applications
(5-Fluorothiophen-2-YL)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-2-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
(5-Fluorothiophen-2-YL)methylamine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the fluorine and amine groups, resulting in different chemical reactivity and biological activity.
5-Bromothiophene-2-carboxylic acid: Contains a bromine atom instead of fluorine, which affects its electronic properties and reactivity.
2-Aminothiophene: Similar amine functionality but lacks the fluorine atom, leading to different binding affinities and selectivities in biological systems.
(5-Fluorothiophen-2-YL)methylamine is unique due to the presence of both the fluorine and methylamine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLBYQDGCBRBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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